molecular formula C6H7ClN2O2 B2867371 6-chloro-4-ethoxy-3(2H)-pyridazinone CAS No. 89466-49-9

6-chloro-4-ethoxy-3(2H)-pyridazinone

Cat. No.: B2867371
CAS No.: 89466-49-9
M. Wt: 174.58
InChI Key: LWYYVSZROINZQR-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-3(2H)-pyridazinone is a heterocyclic organic compound with the molecular formula C6H7ClN2O2 It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethoxy-3(2H)-pyridazinone typically involves the reaction of 6-chloro-3(2H)-pyridazinone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydrogen atom with an ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethoxy-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a wide range of functionalized pyridazinone derivatives.

Scientific Research Applications

6-Chloro-4-ethoxy-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific derivatives of the compound. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3(2H)-pyridazinone: Lacks the ethoxy group, which may result in different chemical and biological properties.

    4-Ethoxy-3(2H)-pyridazinone: Lacks the chlorine atom, potentially altering its reactivity and applications.

    6-Chloro-4-methoxy-3(2H)-pyridazinone: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical behavior.

Uniqueness

6-Chloro-4-ethoxy-3(2H)-pyridazinone is unique due to the presence of both chlorine and ethoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-5-ethoxy-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-4-3-5(7)8-9-6(4)10/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYYVSZROINZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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